

dGTP-15N5 Dilithium Salt: Technical Guide for Structural Biology & NMR Applications

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Compound of Interest

Compound Name: *dGTP-15N5 (dilithium)*

Cat. No.: *B12372124*

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Executive Summary

2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt (dGTP-15N5 Li₂) is a specialized, isotopically labeled nucleotide essential for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard sodium salts, the dilithium form offers superior solubility and reduced signal interference in multi-dimensional NMR experiments, particularly for G-quadruplexes and large DNA-protein complexes.

This guide details the physicochemical properties, spectroscopic signatures, and enzymatic incorporation protocols for dGTP-15N5, designed for researchers requiring atomic-level structural insights in drug development and genomic analysis.

Chemical Identity & Physicochemical Properties[1]

[2]

Molecular Specifications

The compound consists of a deoxyguanosine triphosphate backbone where all five nitrogen atoms in the guanine base are substituted with the stable isotope Nitrogen-15 (¹⁵N). It is supplied as a dilithium salt, optimizing it for biophysical applications where sodium or

potassium ions might induce unwanted conformational folding (e.g., G-quadruplex stabilization) or interfere with cryoprobe sensitivity.

Property	Specification
Chemical Name	2'-Deoxyguanosine-5'-triphosphate-15N5 dilithium salt
Molecular Formula	C ₁₀ H ₁₄ Li ₂ ¹⁵ N ₅ O ₁₃ P ₃
Molecular Weight	~524.01 Da (Calculated based on 15N enrichment)
Isotopic Purity	≥ 98 atom % ¹⁵ N
Salt Form	Dilithium (Li ⁺); typically supplied as a 100 mM aqueous solution (pH 7.0-7.1[5])
Solubility	> 200 mM in water; highly soluble in aqueous buffers
Appearance	Clear, colorless solution

The Lithium Advantage (Experience & Causality)

Why choose the dilithium salt over the more common trisodium salt?

- **G-Quadruplex Control:** Sodium (Na⁺) and Potassium (K⁺) ions strongly stabilize G-quadruplex structures. In NMR studies where you need to control the folding state (or study the unfolded state), Lithium (Li⁺) is non-stabilizing. Using dGTP-Li₂ prevents premature or heterogeneous folding during sample preparation.
- **Conductivity & Sensitivity:** Lithium ions have lower conductivity than sodium at equivalent concentrations. In cryoprobe-equipped NMR spectrometers, high salt concentrations degrade the Q-factor of the probe, reducing signal-to-noise (S/N) ratios. Lithium salts mitigate this "salty sample" effect, preserving sensitivity for expensive, low-concentration samples.
- **Solubility:** Lithium salts of nucleotides generally exhibit higher solubility in organic-aqueous mixtures, which is beneficial for certain enzymatic reactions or solvent-suppression

techniques.

Spectroscopic Properties: ^{15}N NMR Signatures

The primary utility of dGTP- $^{15}\text{N}_5$ is to introduce NMR-active nuclei into DNA. The guanine base contains five nitrogen atoms, each providing distinct structural information.

Typical Chemical Shifts (Relative to Liquid NH_3)

The following values represent typical chemical shift ranges for guanine nitrogens in B-DNA or G-quadruplex structures.

Nitrogen Position	Chemical Shift (ppm)	Structural Insight
N1 (Imino)	146 – 148 (Paired)~136 (Unpaired)	Primary Probe: Directly involved in Watson-Crick (G-C) and Hoogsteen (G-G) hydrogen bonding. Shift correlates with H-bond strength.
N2 (Amino)	70 – 80	Reports on the exocyclic amino group; useful for detecting syn/anti conformation changes.
N3	~160	Sensitive to minor groove binding ligands and triplex formation.
N7	230 – 240	Critical Probe: Major groove indicator. Involved in Hoogsteen binding (G-quadruplexes) and metal ion coordination (e.g., Platinum drugs).
N9	160 – 170	Glycosidic bond linkage; sensitive to sugar pucker (C2'-endo vs C3'-endo).

Coupling Constants

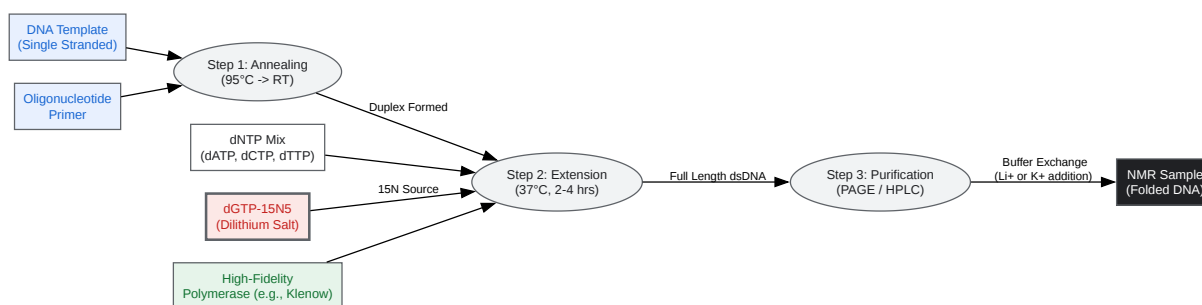
- $^1J(\text{H1}, \text{N1})$: ~ 90 Hz. This large coupling constant allows for efficient magnetization transfer in HSQC (Heteronuclear Single Quantum Coherence) experiments, making the N1-H1 correlation the "fingerprint" of the guanine residue.

Experimental Workflow: Enzymatic Incorporation

Synthesizing ^{15}N -labeled DNA chemically (phosphoramidite method) is prohibitively expensive for long strands. The industry standard "Trustworthy Protocol" uses Primer Extension or PCR with dGTP- $^{15}\text{N5}$ and a DNA polymerase.

Workflow Diagram

The following logic flow illustrates the generation of isotopically labeled DNA for NMR structural studies.



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Figure 1: Enzymatic synthesis workflow for incorporating dGTP- $^{15}\text{N5}$ into DNA oligonucleotides for NMR analysis.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesize a 24-mer DNA strand uniformly labeled with ^{15}N at guanine sites.

Reagents:

- DNA Template (unlabeled, complementary sequence).
- Primer (unlabeled, 12-mer).
- dGTP- $^{15}\text{N}_5$ Li₂ (100 mM stock).
- dATP, dCTP, dTTP (unlabeled, 100 mM Li/Na salts).
- Klenow Fragment (3' → 5' exo-).

Procedure:

- Annealing: Mix Template and Primer in a 1:1 molar ratio (e.g., 20 μM final) in 1x reaction buffer. Heat to 95°C for 2 mins, then cool slowly to Room Temperature (RT) over 30 mins.
 - Validation: Run a small aliquot on a native gel to confirm the shift from ssDNA to dsDNA (partial).
- Reaction Assembly: To the annealed mixture, add:
 - dATP, dCTP, dTTP (final 200 μM each).
 - dGTP- $^{15}\text{N}_5$ Li₂ (final 200 μM).
 - Mg^{2+} (5-10 mM, critical cofactor).
 - Klenow Fragment (5 U per 100 μL).
- Incubation: Incubate at 37°C for 4 hours.
 - Expert Tip: Add inorganic pyrophosphatase to prevent pyrophosphate precipitation, which can inhibit the polymerase.
- Purification:

- Ethanol precipitate the DNA to remove enzymes and unused dNTPs.
- Resuspend in denaturing loading buffer and purify via 15-20% denaturing PAGE (Polyacrylamide Gel Electrophoresis).
- Why PAGE? It separates the full-length product (n) from any incomplete extensions (n-1), ensuring spectral purity.
- Desalting & Folding: Electroelute the band, desalt using a centrifugal filter (3 kDa cutoff), and exchange into NMR buffer (typically 10-20 mM Lithium Phosphate, pH 7.0).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

dGTP- $^{15}\text{N}_5$ is pivotal in screening small molecules binding to DNA targets (e.g., c-MYC promoter G-quadruplexes).

- Mechanism: When a drug binds near a guanine, the chemical environment of the ^{15}N nuclei changes.
- Readout: Chemical Shift Perturbation (CSP) in ^1H - ^{15}N HSQC spectra.
- Advantage: The ^{15}N label allows filtering out all signals from the drug and the protein (if present and unlabeled), observing only the DNA response.

Validation of Hoogsteen Base Pairing

In canonical Watson-Crick pairs, the N7 is exposed. In Hoogsteen pairs (common in damaged DNA or specific recognition motifs), the N7 is involved in hydrogen bonding.

- Method: Measure the J-coupling or exchange rate of the N7.
- Significance: Identifying Hoogsteen pairs is crucial for designing drugs that intercalate or groove-bind specifically to distorted DNA regions.

Handling, Storage, and Stability

Given the high cost of isotopic labeling, rigorous handling is required.

- Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot upon first thaw).
- pH Sensitivity: The triphosphate bond is susceptible to hydrolysis at acidic pH. Maintain pH > 7.0.
- Lithium Salt Stability: The Li-salt form is generally more resistant to precipitation than Na-salts at high concentrations and low temperatures, but it is hygroscopic if lyophilized. Keep in solution form.
- QC Check: Before large-scale synthesis, verify purity via ^{31}P NMR. You should see three distinct signals (α , β , γ phosphates). If the β - γ signal merges or disappears, hydrolysis to dGDP/dGMP has occurred.

References

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Sources

- [1. ATP-15N5 dilithium \(Adenosine 5'-triphosphate-15N5 dilithium\) | Endogenous Metabolite | Invivochem \[invivochem.com\]](#)
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